molecular formula C10H13N3S2 B1609163 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 588687-53-0

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1609163
M. Wt: 239.4 g/mol
InChI Key: DFYDAAZTFNFVLW-UHFFFAOYSA-N
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Description

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol, also known as MTTPT, is an organic compound used in scientific research and lab experiments. It belongs to a class of organic compounds known as thiols, and is composed of a methyl group, a thienyl group, and a triazole group. MTTPT is a versatile compound that has been used in a variety of scientific applications, including as a reagent for synthesizing other compounds, as a catalyst for chemical reactions, and as a ligand for metal complexes.

Scientific Research Applications

Solar Energy Conversion

A novel thiolate/disulfide organic-based electrolyte system comprising 1,2,4-triazole derivatives showed promising results in dye-sensitized solar cells (DSSCs). This electrolyte, combined with acid-functionalized multiwalled carbon nanotubes (MWCNT-COOH) as the counter electrode, demonstrated superb electrocatalytic activity and good stability, indicating potential for efficient solar energy conversion technologies (Abdulla Hilmi et al., 2014).

Corrosion Inhibition

1,2,4-Triazole derivatives have been found to exhibit significant corrosion inhibition properties for metals in acidic media. Their molecular structures contribute to their efficiency, with modifications leading to enhanced protective capabilities against metal corrosion. This relationship between structure and function highlights the potential of triazole compounds in developing effective corrosion inhibitors for industrial applications (G. Gece & S. Bilgiç, 2012).

Antimicrobial Activity

Research into the biological activity of 1,2,4-triazole derivatives, including those structurally related to the queried compound, has revealed a broad spectrum of antimicrobial and antifungal effects. These findings underscore the potential for developing new therapeutic agents targeting fungal skin diseases in animals, further emphasizing the importance of continuous investigation into the properties and applications of these compounds (M. V. Ohloblina et al., 2022).

Antioxidant Properties

Synthesis and evaluation of 1,2,4-triazole derivatives linked to phenothiazine have demonstrated potent antioxidant activity. This suggests the utility of these compounds in potentially mitigating oxidative stress-related diseases, indicating a promising area for further research into their therapeutic applications (S. Maddila et al., 2015).

properties

IUPAC Name

4-methyl-3-(5-propylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S2/c1-3-4-8-5-7(6-15-8)9-11-12-10(14)13(9)2/h5-6H,3-4H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYDAAZTFNFVLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407523
Record name 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

588687-53-0
Record name 4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
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4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
4-methyl-5-(5-propylthien-3-yl)-4H-1,2,4-triazole-3-thiol

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